molecular formula C16H11ClN4O B10806481 N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide

N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide

Cat. No.: B10806481
M. Wt: 310.74 g/mol
InChI Key: ZOQZTQBHMRQSJB-GRSHGNNSSA-N
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Description

N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with pyridine-4-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and titanium(III) chloride solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, titanium(III) chloride, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .

Scientific Research Applications

N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of viral or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

Its ability to interact with a wide range of molecular targets makes it a versatile compound for scientific research and potential therapeutic use .

Properties

Molecular Formula

C16H11ClN4O

Molecular Weight

310.74 g/mol

IUPAC Name

N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H11ClN4O/c17-15-13(9-12-3-1-2-4-14(12)20-15)10-19-21-16(22)11-5-7-18-8-6-11/h1-10H,(H,21,22)/b19-10-

InChI Key

ZOQZTQBHMRQSJB-GRSHGNNSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N\NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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